molecular formula C22H23NO4 B14756345 (2S,4S)-N-Fmoc-4-Et-Pro-OH

(2S,4S)-N-Fmoc-4-Et-Pro-OH

Cat. No.: B14756345
M. Wt: 365.4 g/mol
InChI Key: IBGSUWJKZJCXCJ-XOBRGWDASA-N
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Description

(2S,4S)-N-Fmoc-4-Et-Pro-OH, also known as (2S,4S)-N-(9-Fluorenylmethoxycarbonyl)-4-ethylproline, is a derivative of proline, an amino acid. This compound is often used in peptide synthesis due to its unique structural properties that enhance the stability and functionality of peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-N-Fmoc-4-Et-Pro-OH typically involves the protection of the amino group of 4-ethylproline with a fluorenylmethoxycarbonyl (Fmoc) group. The process begins with the preparation of 4-ethylproline, which is then reacted with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-N-Fmoc-4-Et-Pro-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include deprotected proline derivatives and various cyclic compounds, depending on the specific reactants and conditions used .

Scientific Research Applications

(2S,4S)-N-Fmoc-4-Et-Pro-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,4S)-N-Fmoc-4-Et-Pro-OH involves its ability to stabilize specific conformations of peptides and proteins. The Fmoc group provides steric hindrance, which can influence the folding and stability of the peptide chain. This compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry, which can impart distinct conformational preferences to peptides. This makes it particularly useful in the design of peptides with desired structural and functional properties .

Properties

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

IUPAC Name

(2S,4S)-4-ethyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C22H23NO4/c1-2-14-11-20(21(24)25)23(12-14)22(26)27-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,2,11-13H2,1H3,(H,24,25)/t14-,20-/m0/s1

InChI Key

IBGSUWJKZJCXCJ-XOBRGWDASA-N

Isomeric SMILES

CC[C@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Canonical SMILES

CCC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

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